PD-1/PD-L1-IN-25

Immune checkpoint inhibition PD-1/PD-L1 protein–protein interaction Small-molecule immunotherapy

PD-1/PD-L1-IN-25 (synonym: compound D2) is a synthetic small-molecule antagonist of the PD-1/PD-L1 protein–protein interaction, belonging to the benzamide class of triaryl-scaffold inhibitors. It was developed through systematic structure–activity relationship (SAR) optimization at the R₂ tail position, incorporating a 2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoyl moiety with an (S)-pyrrolidine-3-carboxylic acid tail.

Molecular Formula C26H24ClN3O5
Molecular Weight 493.9 g/mol
Cat. No. B12413801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1/PD-L1-IN-25
Molecular FormulaC26H24ClN3O5
Molecular Weight493.9 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)CC2=CN=C(C=C2)NC(=O)C3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5
InChIInChI=1S/C26H24ClN3O5/c27-24-19(17-5-6-21-22(12-17)35-11-10-34-21)2-1-3-20(24)25(31)29-23-7-4-16(13-28-23)14-30-9-8-18(15-30)26(32)33/h1-7,12-13,18H,8-11,14-15H2,(H,32,33)(H,28,29,31)/t18-/m0/s1
InChIKeyIFRDLUIKBRLJIE-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD-1/PD-L1-IN-25 (Compound D2): A Structurally Distinct Benzamide-Based Small-Molecule PD-1/PD-L1 Inhibitor


PD-1/PD-L1-IN-25 (synonym: compound D2) is a synthetic small-molecule antagonist of the PD-1/PD-L1 protein–protein interaction, belonging to the benzamide class of triaryl-scaffold inhibitors. It was developed through systematic structure–activity relationship (SAR) optimization at the R₂ tail position, incorporating a 2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoyl moiety with an (S)-pyrrolidine-3-carboxylic acid tail [1]. In the primary homogeneous time-resolved fluorescence (HTRF) binding assay, PD-1/PD-L1-IN-25 inhibited the PD-1/PD-L1 interaction with an IC₅₀ of 16.17 nM, demonstrating superior potency to the benchmark small-molecule inhibitor BMS-202 (IC₅₀ = 27.89 nM) when tested head-to-head under identical conditions [1]. The compound is catalogued under PubChem CID 165412578 and ChEMBL ID CHEMBL5086944 [2].

Why Generic Substitution Is Not Appropriate for PD-1/PD-L1-IN-25: Evidence for Structural and Functional Divergence within the Benzamide Class


PD-1/PD-L1 small-molecule inhibitors sharing a triaryl or benzamide scaffold cannot be considered interchangeable despite a common molecular target. Within the single benzamide series from which PD-1/PD-L1-IN-25 (D2) emerged, IC₅₀ values span over three orders of magnitude—from 16.17 nM for D2 to >1,000 nM for the closely related methyl-substituted analog D1—demonstrating that subtle modifications at the R₂ position produce dramatic potency shifts [1]. Even the halogen-substituted analog D5 (bromine replacing chlorine) exhibited a 2.9-fold loss in potency (IC₅₀ = 46.54 nM) [1]. More critically, PD-1/PD-L1-IN-25 establishes a unique hydrogen bond with AArg125 in the PD-L1 dimer cleft—an interaction absent in the binding mode of BMS-202—suggesting that scaffold-level classification alone fails to capture pharmacodynamically meaningful differences [1]. These data underscore that procurement decisions based solely on nominal target class (e.g., “PD-1/PD-L1 small-molecule inhibitor”) risk selecting a compound with substantially different binding epitope contributions, cellular functional activity, and downstream immunological effects.

Quantitative Differentiation Evidence for PD-1/PD-L1-IN-25 Relative to Key Comparators


Superior HTRF Binding Potency of PD-1/PD-L1-IN-25 vs. BMS-202 in Head-to-Head Assay

PD-1/PD-L1-IN-25 (compound D2) demonstrated an IC₅₀ of 16.17 nM in an HTRF-based PD-1/PD-L1 interaction assay, which is 1.72-fold more potent than BMS-202 (IC₅₀ = 27.89 nM) measured in the identical assay system within the same study [1]. Both compounds were evaluated as part of the same experimental campaign, ensuring direct comparability of assay conditions, reagent lots, and data processing methods.

Immune checkpoint inhibition PD-1/PD-L1 protein–protein interaction Small-molecule immunotherapy

Approximately 10-Fold Potency Gain of PD-1/PD-L1-IN-25 Over the Lead Compound A11 via Benzodioxane Introduction

Within the same benzamide series, PD-1/PD-L1-IN-25 (D2) was approximately 10-fold more potent than the earlier lead compound A11 (IC₅₀ = 172.9 nM) [1]. This potency improvement was attributed to the introduction of a 2,3-dihydro-1,4-benzodioxin-6-yl group at the terminal aryl position, which enabled the molecule to shift toward a hydrophilic sub-pocket and form a key hydrogen bond with AArg125, an interaction not available to A11 [1]. Both compounds were tested in the same HTRF assay format.

Structure–activity relationship Benzamide scaffold optimization PD-L1 inhibitor lead development

PD-1/PD-L1-IN-25 Exhibits Superior Cellular Functional Activity in PBMC-Mediated Tumor Cell Killing Compared to BMS-202

In a PBMC-mediated tumor cell killing assay using MDA-MB-231 breast cancer cells as targets, PD-1/PD-L1-IN-25 (compound D2) at a concentration of 1.0 μM efficiently activated antitumor immunity of human PBMCs to kill MDA-MB-231 cells, and was more potent than BMS-202 in the same assay [1]. The compound showed no direct toxicity toward MDA-MB-231 cells at this concentration, confirming that the observed killing was immune-mediated rather than due to intrinsic cytotoxicity [1]. Detailed results are provided in the Supporting Information of the publication.

T-cell activation PBMC killing assay Tumor immunology

PD-1/PD-L1-IN-25 Establishes a Unique Hydrogen Bond with AArg125 Not Observed in BMS-202 Binding Mode

Molecular docking analysis revealed that PD-1/PD-L1-IN-25 (D2) is well accommodated in the hydrophobic cleft formed by the PD-L1 dimer, with its distal phenyl group forming π–π interactions with BTyr56 and the biphenyl moiety engaging hydrophobic contacts with AAla121, AMet115, ATyr56, and BMet115 [1]. Critically, the tail group of D2 formed a hydrogen bond with AArg125 that was not present in the binding mode of BMS-202 [1]. This additional hydrogen bond interaction, enabled by the benzodioxane-containing scaffold, provides a molecular-level explanation for the superior biochemical potency of D2.

Molecular docking PD-L1 dimer binding mode Hydrogen bonding interaction

Steep SAR Gradient at the R₂ Position: Chlorine Substituent Confers Optimal Potency in the D-Series

Systematic SAR exploration of the R₂ position within the D-series revealed an exceptionally steep activity cliff: replacement of the chlorine atom in PD-1/PD-L1-IN-25 (D2, IC₅₀ = 16.17 nM) with bromine (D5) reduced potency 2.9-fold to IC₅₀ = 46.54 nM, while replacement with a methyl group (D1) abolished activity (IC₅₀ > 1,000 nM), and substitution with fluorine or hydrogen caused a sharp decrease in potency [1]. This steep SAR gradient indicates that PD-1/PD-L1-IN-25 occupies a narrow potency optimum, making it the preferred procurement choice among all reported D-series analogs.

Halogen SAR Benzamide PD-L1 inhibitors Lead optimization

Contextual Potency of PD-1/PD-L1-IN-25 Relative to Clinical-Stage Small-Molecule PD-L1 Inhibitors

PD-1/PD-L1-IN-25 (IC₅₀ = 16.17 nM in HTRF assay [1]) exhibits a biochemical potency positioned between the clinical-stage inhibitors BMS-1166 (IC₅₀ = 1.4 nM in HTRF assay ) and MAX-10181 (IC₅₀ = 18 nM in HTRF ), and within the same range as INCB086550 (IC₅₀ ≤ 10 nM ). It is important to note that these IC₅₀ values were generated in different laboratories using distinct assay protocols and protein constructs, precluding direct head-to-head potency ranking. However, the data place PD-1/PD-L1-IN-25 firmly within the nanomolar potency range expected of clinically relevant PD-L1 small-molecule inhibitors, distinguishing it from the many published PD-L1 inhibitors with micromolar IC₅₀ values.

Clinical-stage comparators PD-L1 inhibitor benchmarking Translational immunotherapy

Prioritized Application Scenarios for PD-1/PD-L1-IN-25 Based on Quantitative Differentiation Evidence


Biochemical Screening and In Vitro Pharmacology Requiring a BMS-202–Superior Probe

PD-1/PD-L1-IN-25 is indicated for HTRF-based or other biochemical PD-1/PD-L1 interaction assays where a small-molecule inhibitor with demonstrated potency superiority over the standard reference compound BMS-202 is required. The head-to-head IC₅₀ advantage of 16.17 nM vs. 27.89 nM (1.72-fold) [1] makes this compound suitable as a positive control or tool compound in screening cascades where BMS-202 has been used historically and where improved assay sensitivity is desired.

T-Cell–Mediated Tumor Killing Studies Using Human Primary PBMCs

PD-1/PD-L1-IN-25 is well-suited for ex vivo functional assays evaluating T-cell–dependent antitumor immunity in human PBMC–tumor cell co-culture systems. The compound effectively activates PBMCs to kill MDA-MB-231 tumor cells at 1.0 μM with no direct cytotoxicity, outperforming BMS-202 in the same assay [1]. This application scenario is directly relevant to researchers studying the immune-sensitizing effects of small-molecule checkpoint inhibitors in a human primary-cell context, including combination studies with chemotherapeutics or targeted agents.

Structure–Activity Relationship Studies Focused on Benzamide PD-L1 Inhibitor Optimization

PD-1/PD-L1-IN-25 (D2) represents the most potent member of the D-series benzamide class (IC₅₀ = 16.17 nM), outperforming its closest halogen-substituted analog D5 by 2.9-fold (IC₅₀ = 46.54 nM) and the methyl-substituted analog D1 by >62-fold (IC₅₀ > 1,000 nM) [1]. Its steep SAR profile and structurally verified unique hydrogen bond with AArg125 [1] make it the optimal starting point or reference standard for medicinal chemistry programs that aim to further optimize the benzamide scaffold, explore tail-group modifications, or develop new chemotypes targeting the PD-L1 dimer interface.

Preclinical Benchmarking of Non-Clinical PD-L1 Small-Molecule Inhibitors as Cost-Effective Alternatives to Clinical Candidates

For academic laboratories and biotechnology companies that require a nanomolar-potency PD-1/PD-L1 small-molecule inhibitor but face procurement or licensing constraints related to proprietary clinical-stage compounds (such as BMS-1166, INCB086550, or MAX-10181), PD-1/PD-L1-IN-25 provides a validated alternative with IC₅₀ within the clinically relevant potency range (16.17 nM in HTRF) [1]. Cross-study data indicate that PD-1/PD-L1-IN-25 exhibits comparable biochemical potency to the Phase I candidate MAX-10181 (IC₅₀ ≈ 18 nM) and is within approximately 2-fold of INCB086550 (IC₅₀ ≤ 10 nM) , supporting its use in preclinical in vivo pharmacology, PK/PD, and efficacy studies where compound supply and cost may be limiting factors. This scenario is especially relevant for programs operating outside the scope of clinical candidate material transfer agreements.

Quote Request

Request a Quote for PD-1/PD-L1-IN-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.